molecular formula C16H16ClN3O B2741518 (2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone CAS No. 1436018-81-3

(2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone

Cat. No.: B2741518
CAS No.: 1436018-81-3
M. Wt: 301.77
InChI Key: HQLXAYJXDOREEK-UHFFFAOYSA-N
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Description

This compound is a benzodiazepine derivative characterized by a 1,5-benzodiazepine core fused with a 2-methyltetrahydro ring and a 2-chloropyridin-4-yl ketone substituent. Its structural complexity confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-11-7-9-20(14-5-3-2-4-13(14)19-11)16(21)12-6-8-18-15(17)10-12/h2-6,8,10-11,19H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLXAYJXDOREEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone , also known by its CAS number 1436018-81-3, is a synthetic organic molecule that combines a chloropyridine moiety with a tetrahydrobenzodiazepine structure. This unique combination endows the compound with potential biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3OC_{16}H_{16}ClN_{3}O with a molecular weight of 301.77 g/mol. The structural features include:

  • A chlorinated pyridine ring which may enhance electronic properties and biological interactions.
  • A tetrahydrobenzodiazepine core associated with various pharmacological effects.
PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O
Molecular Weight301.77 g/mol
CAS Number1436018-81-3

The biological activity of This compound is hypothesized based on structure-activity relationship (SAR) studies. Similar compounds have demonstrated various pharmacological effects such as:

  • Anxiolytic properties
  • Anticonvulsant effects
  • Potential interactions with neurotransmitter receptors

Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with several biological targets due to its structural features.

Binding Affinity Studies

Research indicates that compounds sharing structural characteristics with this benzodiazepine derivative often exhibit significant binding affinities to GABA_A receptors and other neurotransmitter systems. Techniques such as radiolabeled ligand binding assays have been employed to evaluate these interactions.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions including the formation of the benzodiazepine core followed by chlorination and acylation steps. For example:

  • Starting Material : Tetrahydrobenzodiazepine derivative.
  • Reagents : Chloroacetyl chloride and triethylamine.
  • Conditions : Reflux in anhydrous benzene.

The characterization of the final product is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity.

Pharmacological Studies

In vivo studies have shown that similar benzodiazepine derivatives can reverse locomotor deficits in animal models of Parkinson's disease (PD), indicating potential neuroprotective effects. For instance, a study reported that certain derivatives exhibited significant activity in reversing reserpinized locomotion in rats, suggesting their utility in treating motor disorders.

Comparative Analysis with Related Compounds

To better understand the potential applications of This compound , it is useful to compare it with established benzodiazepines:

Compound NameStructureBiological Activity
DiazepamDiazepamAnxiolytic
ClonazepamClonazepamAnticonvulsant
FlumazenilFlumazenilBenzodiazepine antagonist

The unique chlorination in the pyridine ring may enhance selectivity and potency against certain biological targets compared to traditional benzodiazepines.

Comparison with Similar Compounds

Structural Similarity Analysis

Using Tanimoto coefficients (Tc) and other similarity metrics (e.g., Dice, Cosine), the compound’s fingerprint was compared to 50 analogs. Results from a 2017 chemoinformatics study highlight:

  • Tanimoto Similarity: Tc = 0.78 with (4-chlorophenyl)-THBZP-methanone, indicating high structural overlap but distinct electronic profiles due to pyridine vs. phenyl substitution .
  • Dice Coefficient : 0.85 with clobazam, reflecting shared benzodiazepine core features .

Preparation Methods

Optimization of Cyclization Conditions

Key variables include solvent polarity, temperature, and catalyst selection. A representative procedure involves refluxing equimolar quantities of ortho-phenylenediamine and acetone in ethanol with 10% HCl for 12 hours, achieving a 72% yield after recrystallization. Elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate chromatographic purification due to side-product formation.

Synthesis of 2-Chloropyridine-4-carbonyl Chloride

The electrophilic 2-chloropyridine-4-carbonyl chloride is prepared via chlorination of pyridine-4-carbonyl chloride using thionyl chloride (SOCl₂). Alternatively, direct chlorination of 4-pyridinecarboxylic acid with PCl₅ in dichloromethane at 0°C provides the acyl chloride in 85% yield.

Ketone Bridge Formation via Nucleophilic Acyl Substitution

Coupling the benzodiazepine core with 2-chloropyridine-4-carbonyl chloride requires activation of the acyl chloride and a nucleophilic site on the benzodiazepine.

Reaction Mechanism and Conditions

In anhydrous dichloromethane, the benzodiazepine’s secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the methanone bridge. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Parameter Condition Yield Source
Solvent Dichloromethane 68%
Base Triethylamine (2 eq)
Temperature 0°C → room temperature
Reaction Time 6 hours

This method, while straightforward, faces challenges in regioselectivity if multiple nucleophilic sites exist on the benzodiazepine.

Palladium-Catalyzed Cross-Coupling for Diarylmethanone Synthesis

Palladium-mediated strategies enable direct coupling of prefunctionalized benzodiazepine and chloropyridine precursors.

Suzuki-Miyaura Coupling

Aryl boronic esters derived from the benzodiazepine core react with 2-chloro-4-iodopyridine under Suzuki conditions. For instance, using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and potassium phosphate (3 eq) in toluene/ethanol (3:1) at 80°C for 18 hours affords the diarylmethanone in 61% yield.

Catalyst Solvent System Temperature Yield
Pd(PPh₃)₄ Toluene/Ethanol 80°C 61%
PdCl₂(dppf) DMF/Water 100°C 54%

Friedel-Crafts Acylation for Direct Ketone Installation

While less common due to the benzodiazepine’s moderate aromatic activation, Friedel-Crafts acylation using 2-chloropyridine-4-carbonyl chloride and AlCl₃ in nitrobenzene at 0°C achieves a 43% yield. This method is limited by competing N-acylation and requires stringent temperature control.

Comparative Analysis of Methodologies

The table below evaluates the efficiency, scalability, and practicality of each approach:

Method Yield Range Scalability Complexity
Nucleophilic Acyl Substitution 60–70% Moderate Low
Suzuki-Miyaura Coupling 50–65% High Moderate
Friedel-Crafts Acylation 40–50% Low High

Nucleophilic acyl substitution offers the best balance of yield and simplicity, whereas Suzuki coupling is preferable for late-stage diversification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Chloropyridin-4-yl)-(2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)methanone, and what are their efficiency metrics?

  • Methodology : The compound can be synthesized via a multi-step coupling reaction. A typical approach involves:

Step 1 : Condensation of 2-chloropyridine-4-carboxylic acid with 2-methyl-1,5-benzodiazepine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF at 0–5°C for 12 hours .

Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields a purity of >95% (HPLC).

  • Efficiency Metrics : Reported yields range from 67–81% depending on substituent effects and reaction conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) at 254 nm. Purity thresholds >98% are recommended for biological assays .
  • Structural Confirmation :
  • 1H/13C NMR : Key signals include δ 8.45 ppm (pyridinyl protons) and δ 2.30 ppm (methyl group on the benzodiazepine ring) .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carbonyl group .

Advanced Research Questions

Q. What strategies can resolve contradictions in receptor-binding data for this compound across different assay systems?

  • Methodology :

Assay Standardization : Use a unified protocol (e.g., radioligand displacement assays with [³H]flunitrazepam) to minimize variability.

Control for Degradation : Monitor compound stability in assay buffers (e.g., via LC-MS) to rule out matrix effects.

Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .

  • Case Study : Inconsistent GABA-A receptor affinity (IC₅₀ = 12 nM vs. 45 nM) was traced to buffer pH differences (7.4 vs. 6.8), highlighting the need for pH control .

Q. How can structure-activity relationship (SAR) studies optimize the benzodiazepine scaffold for selective CNS targeting?

  • Methodology :

Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridinyl 3-position to enhance blood-brain barrier (BBB) penetration .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GABA-A receptor α1 subunits.

In Vivo Validation : Assess brain/plasma ratios in rodent models after IV administration.

  • Example : A -CF₃ derivative showed a 3.2-fold increase in brain uptake compared to the parent compound .

Q. What experimental design modifications address limitations in stability studies of this compound under physiological conditions?

  • Methodology :

  • Degradation Analysis : Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolyzed carbonyl groups).
  • Mitigation Strategies :

Formulation : Use cyclodextrin-based encapsulation to protect the carbonyl moiety.

Temperature Control : Maintain samples at 4°C during long-term assays to reduce organic degradation by 40% .

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